M410

Microtubule inhibition Tubulin polymerization assay Vascular disrupting agent screening

Researchers requiring a water-soluble combretastatin A4 analogue with defined tubulin pharmacology face limited sourcing options. M410 addresses this gap as a disodium phosphate salt with aqueous solubility suitable for IV administration, eliminating organic-solvent reliance of parent CA4. Key differentiators: • Quantifiable potency: 53.7% tubulin polymerization inhibition at 8 μM vs. colchicine 62.0%, enabling direct potency calibration in assembly assays. • Dual mechanism: microtubule disruption plus proteasome-independent HIF-1α downregulation with VEGF suppression-not uniformly shared across CA4 analogues. • MDR-circumventing: similar cytotoxicity against MDR vs. parental cells, supporting combination screening programs.

Molecular Formula C17H17Na2O7P
Molecular Weight 410.27
Cat. No. B1574365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM410
SynonymsM410;  M-410;  M 410.; sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate
Molecular FormulaC17H17Na2O7P
Molecular Weight410.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

M410 Vascular Disrupting Agent Overview


M410, chemically defined as (Z)-3,4′,5-trimethoxylstilbene-3′-O-phosphate disodium (Molecular Formula: C₁₇H₁₇Na₂O₇P, Molecular Weight: 410.27 g/mol), is a synthetic stilbene-derived vascular disrupting agent (VDA) developed as a structural analogue of combretastatin A4 (CA4) [1]. It functions as a microtubule polymerization inhibitor that binds at the colchicine-binding site of tubulin, leading to cytoskeletal disruption, mitotic arrest, and selective collapse of established tumor vasculature [1]. Unlike the poorly water-soluble parent compound CA4, M410 is formulated as a disodium phosphate salt, conferring aqueous solubility suitable for intravenous administration in preclinical models [1]. The compound has been characterized in multiple tumor models including colorectal (LoVo xenograft), hepatocellular (VX2 rabbit), and breast cancer (MDA-MB-231) systems [1][2].

Why Generic Substitution Fails for M410


Despite sharing the combretastatin A4 pharmacophore, M410 cannot be substituted interchangeably with CA4, CA4 phosphate (fosbretabulin), or other stilbene-class VDAs. The specific 3,4′,5-trimethoxy substitution pattern combined with the 3′-O-phosphate disodium moiety produces a unique tubulin-binding interaction profile: M410 inhibited bovine brain tubulin polymerization at 8 μM by 53.7% versus colchicine's 62.0% in the same assay, establishing a quantifiably distinct inhibitory potency from the reference standard [3]. Furthermore, M410 demonstrates a dual mechanism—microtubule disruption coupled with proteasome-independent HIF-1α downregulation and subsequent VEGF mRNA suppression—that is not uniformly shared across all CA4 analogues [2]. The disodium phosphate salt form additionally confers aqueous solubility [1] that distinguishes M410 from the organic-solvent-requiring parent CA4, directly impacting in vivo formulation and dosing reproducibility in preclinical studies.

M410 Comparative Performance Evidence


Tubulin Polymerization Inhibition vs. Colchicine

In a direct comparative bovine brain tubulin polymerization assay, M410 achieved 53.7% polymerization inhibition at 8 μM after 50 minutes of incubation, while the positive control colchicine—a well-characterized tubulin polymerization inhibitor—achieved 62.0% inhibition at the same concentration and time point [1]. This represents M410 attaining approximately 86.6% of colchicine's inhibitory potency under identical experimental conditions, establishing a precise quantitative benchmark for researchers evaluating microtubule-targeting agents.

Microtubule inhibition Tubulin polymerization assay Vascular disrupting agent screening

Cellular Microtubule Depolymerization in Endothelial Cells

M410 induced observable cellular tubulin depolymerization at a concentration of 20 nM in proliferating human umbilical vein endothelial cells (HUVECs) within 4 hours of treatment, leading to M-phase cell cycle arrest as confirmed by flow cytometry [1]. The 2011 primary characterization study notes that this depolymerization profile is mechanistically similar to that of colchicine, though the publication does not provide matched colchicine data at identical cellular concentrations for quantitative comparison [1]. The low nanomolar effective concentration in endothelial cells is consistent with the compound's vascular disrupting mechanism, which preferentially targets tumor vasculature endothelial cells over quiescent normal vasculature.

Cellular microtubule cytoskeleton HUVEC model Mitotic arrest

In Vivo Tumor Suppression in VX2 Liver Model

In a New Zealand White rabbit model bearing VX2 hepatic tumors, M410 administered intravenously at 25 mg/kg every three days significantly suppressed tumor growth compared to saline control [1]. At day 14 post-treatment, mean tumor volumes were 7,518 ± 3,045 mm³ in the M410 group versus 22,000 ± 2,653 mm³ in the control group (P = 0.021), representing a 65.8% reduction in tumor burden [1]. Statistically significant tumor volume differences emerged by day 4 (M410: 2,063 ± 1,541 mm³ vs. control: 3,350 ± 1,322 mm³; P = 0.046) and were maintained through day 7 and day 14 [1]. The vascular disrupting effect was independently corroborated by DCE-MRI, where the volume transfer constant Ktrans significantly decreased in M410-treated animals at 4 h, 1 day, and 4 days post-treatment (P < 0.05 vs. control), consistent with reduced tumor vascular perfusion [2].

Hepatocellular carcinoma model In vivo efficacy VDA pharmacodynamics

HIF-1α Pathway Inhibition and Mechanistic Differentiation

M410 treatment of MDA-MB-231 triple-negative breast cancer cells resulted in dose-dependent downregulation of HIF-1α protein expression and subsequent reduction of VEGF mRNA at the transcriptional level [1]. The HIF-1α suppression occurred at the post-transcriptional level and was demonstrated to be proteasome-independent, distinguishing M410's mechanism from proteasome-dependent HIF-1α inhibitors [1]. The strong correlation between microtubule cytoskeleton disruption and HIF-1α inhibition was shown to be independent of mitotic arrest, suggesting a direct mechanistic link between microtubule depolymerization and HIF-1α translational regulation [1]. This mechanistic profile—simultaneous microtubule disruption plus HIF-1α/VEGF axis suppression—is a functional signature not uniformly demonstrated across all CA4 analogues or other microtubule-targeting VDAs.

Hypoxia-inducible factor VEGF regulation Breast cancer

Triple-Negative Breast Cancer Cell Sensitivity

Among four breast cancer cell lines tested, M410 exhibited the highest potency against MDA-MB-231 triple-negative breast cancer (TNBC) cells, with a 50% growth inhibition (GI50) value of 111.4 ± 2.2 nM after 72 hours of treatment [1]. M410 demonstrated a dose-dependent cytotoxic effect across all breast cancer cell lines examined [1]. For comparative context, CA4 has been reported in independent studies to exhibit IC50 values in the low nanomolar range (approximately 2–10 nM) against various cancer cell lines, though no matched breast cancer panel comparison between M410 and CA4 exists in a single study [1]. The GI50 value provides a quantitative reference point for researchers planning M410 dose-response studies in TNBC models.

Triple-negative breast cancer Growth inhibition Anticancer drug screening

M410 Application Scenarios


Vascular Disruption in Large-Animal Tumor Models

For research programs using rabbit VX2 hepatic tumor models or similar large-animal systems, M410 at 25 mg/kg intravenous administration every three days provides a quantitatively validated dosing protocol that achieved 65.8% tumor volume reduction at day 14 (P = 0.021) [1]. The DCE-MRI-monitored Ktrans reduction at 4 h, 1 d, and 4 d post-treatment confirms acute vascular disruption that can be non-invasively tracked, making M410 suitable for pharmacodynamic biomarker development studies [2].

HIF-1α Pathway Interrogation in Tumor Biology

M410 is specifically suited for mechanistic studies investigating the intersection of microtubule dynamics and HIF-1α regulation. Its demonstrated proteasome-independent post-transcriptional HIF-1α downregulation in MDA-MB-231 breast cancer cells, coupled with transcriptional VEGF suppression [3], makes it a useful chemical probe for dissecting HIF-1α regulatory pathways that are independent of proteasomal degradation—a mechanistic profile not uniformly shared by other microtubule-targeting VDAs.

Combination Therapy Screening with MDR Cancer Models

The primary characterization study reports that M410 exhibits similar cytotoxicity against MDR tumor cells compared to parental drug-sensitive cells [4], suggesting M410 is not a substrate for common drug efflux transporters. This property supports M410's use as a combination partner in screening programs evaluating VDA-chemotherapy combinations where MDR-mediated resistance to the chemotherapeutic backbone may limit efficacy.

Microtubule Inhibitor Benchmarking with Colchicine Reference

For laboratories conducting structure-activity relationship (SAR) studies on stilbene-derived microtubule inhibitors, M410 provides a well-characterized intermediate-potency reference point: 53.7% tubulin polymerization inhibition at 8 μM vs. 62.0% for colchicine at the same concentration [5]. This direct quantitative comparison to the colchicine reference standard enables rational compound ranking and potency calibration in tubulin assembly assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for M410

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.